molecular formula C25H26O3 B1254328 Estrone benzoate CAS No. 2393-53-5

Estrone benzoate

Cat. No.: B1254328
CAS No.: 2393-53-5
M. Wt: 374.5 g/mol
InChI Key: HKUKRSLIEVXDMS-APDHKMKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estrone benzoate, also known as estrone 3-benzoate, is a synthetic estrogen and estrogen ester . Specifically, it is the C3 benzoate ester of estrone . It was first reported in 1932 but was never marketed . It led to the development in 1933 of the more active estradiol benzoate, the first estradiol ester to be introduced for medical use .


Molecular Structure Analysis

This compound has a molecular formula of C25H26O3 and a molecular weight of 374.4721 . The IUPAC name for this compound is [(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] benzoate .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C25H26O3 and a molecular weight of 374.4721 . The IUPAC name for this compound is [(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] benzoate .

Scientific Research Applications

Metabolic Effects and Absorption

  • Research conducted by Dingemanse and Laqueur (1937) revealed that after administering estrone benzoate to rats, the bulk of it could be recovered unaltered, suggesting its protracted action is due to delayed absorption rather than slow hydrolysis in the body (Dingemanse & Laqueur, 1937).

Modulation of Food Intake

  • Donohoe and Stevens (1982) investigated the impact of hypothalamic implants of estradiol benzoate on food intake in female rats, revealing that it can cause significant reductions in food intake (Donohoe & Stevens, 1982).

Effects on Atherosclerosis

  • A study by Peck et al. (1961) on chickens fed an atherogenic diet and treated with estradiol benzoate showed protection against coronary atherosclerosis and enhanced thoracic aortic atherosclerosis, indicating differential effects on vascular health (Peck et al., 1961).

Excretion and Metabolism in Animals

  • Layne (1965) found that in rabbits given this compound, the hormone was excreted as a double glycoside, highlighting its metabolic pathway in animals (Layne, 1965).

Hormonal Assays and Potency

  • Brown and Bradbury (1949) discussed the challenges in assaying the potency of various estrogens including estradiol benzoate, underlining the complexity in determining clinical potency based on laboratory methods (Brown & Bradbury, 1949).

Inhibitors of Estrone Sulfatase

  • Patel, Owen, and Ahmed (2003) reported on the use of this compound derivatives as potent inhibitors of estrone sulfatase, an important enzyme in estrogen metabolism (Patel, Owen, & Ahmed, 2003).

Pharmacokinetic Properties

  • Research by Oriowo et al. (1980) compared the pharmacokinetic properties of various estradiol esters, including estradiol benzoate, showing differences in peak plasma levels and duration of elevated estrogen levels (Oriowo et al., 1980).

Radioprotection

  • Thompson et al. (1969) demonstrated the protective effect of estradiol benzoate against radiation, associated with stimulation of hematopoietic colonies in the spleen (Thompson et al., 1969).

Behavioral Activation in Rats

  • Barfield and Chen (1977) found that intracerebral implants of estradiol benzoate in rats influenced estrous behavior, highlighting its impact on mammalian reproductive behavior (Barfield & Chen, 1977).

Mechanism of Action

Estrone, from which estrone benzoate is derived, enters the cells of responsive tissues where it interacts with estrogen receptors . The hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes .

Safety and Hazards

Estrone benzoate may form combustible dust concentrations in air . It may cause cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Properties

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-22H,7,9,11-14H2,1H3/t20-,21-,22+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUKRSLIEVXDMS-APDHKMKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00946752
Record name 3-(Benzoyloxy)estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2393-53-5
Record name 3-(Benzoyloxy)estra-1,3,5(10)-trien-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2393-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estrone benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Benzoyloxy)estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESTRONE BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O636LYL5W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Estrone benzoate
Reactant of Route 2
Estrone benzoate
Reactant of Route 3
Reactant of Route 3
Estrone benzoate
Reactant of Route 4
Reactant of Route 4
Estrone benzoate
Reactant of Route 5
Reactant of Route 5
Estrone benzoate
Reactant of Route 6
Estrone benzoate
Customer
Q & A

Q1: What is the relationship between estrone benzoate and mammary carcinoma development in animal models?

A1: Research has shown that this compound can induce mammary carcinoma in certain animal models. For instance, in a study involving rats, prolonged administration of this compound led to the development of mammary adenocarcinomas in both female and male subjects. [] This suggests a potential link between this compound exposure and mammary tumorigenesis, at least in specific animal models.

Q2: How does the presence of corpus luteum in the ovaries influence the effects of this compound treatment?

A2: Studies suggest that the presence of corpus luteum in the ovaries may play a role in the development of tumors in response to this compound. In one study, mice from a strain resistant to spontaneous cancers developed rare tumors when treated with this compound and a pituitary extract. [] Notably, the mouse that developed a thymic tumor also exhibited large corpus luteum in the ovaries. This observation suggests a potential interplay between corpus luteum, this compound exposure, and tumor development, warranting further investigation.

Q3: How does the metabolism of this compound differ in the presence or absence of the ovaries?

A4: The presence or absence of ovaries significantly impacts this compound metabolism. In a study utilizing guinea pigs, researchers discovered that estrone, a natural estrogen, could be produced from administered estradiol even in ovariectomized animals. [] This suggests that while the ovaries may play a role in estrogen metabolism, other tissues or metabolic pathways can contribute to the conversion of estradiol to estrone, even in their absence.

Q4: What role does the uterus play in the metabolism of estrone, and how does this relate to progesterone?

A5: Research highlights the uterus as a key site for estrone metabolism, particularly its conversion to estriol, another type of estrogen. Studies involving rabbits revealed that the uterus, under the influence of progesterone, facilitates the conversion of estrone to estriol. [, ] This conversion was not observed in rabbits who had undergone hysterectomies, indicating the uterus's essential role in this metabolic process. Additionally, the presence of corpora lutea, which produce progesterone, was associated with higher estriol excretion. [, ] These findings underscore the intricate interplay between the uterus, progesterone, and estrone metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.